molecular formula C11H8Cl2N2O2 B10909228 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909228
M. Wt: 271.10 g/mol
InChI Key: HQMREBNPTJSNEE-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dichlorobenzyl group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can facilitate interactions through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

    1-(2,6-Dichlorobenzyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid: Another positional isomer with the carboxylic acid group at the 4-position.

    1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dichlorobenzyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-3-9(13)7(8)6-15-5-4-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

HQMREBNPTJSNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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